molecular formula C6H9F5O3S B15316391 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate

Cat. No.: B15316391
M. Wt: 256.19 g/mol
InChI Key: ADICYMBYPDKEIX-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate is an organofluorine compound characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-3-methylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2-Difluoro-3-methylbutanol+Trifluoromethanesulfonic anhydrideThis compound\text{2,2-Difluoro-3-methylbutanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 2,2-Difluoro-3-methylbutanol+Trifluoromethanesulfonic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis:

    Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: It is used in the development of fluorinated materials with unique properties, such as increased thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate involves its ability to act as a trifluoromethylating agent. The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-fluorine bonds. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-methylbutanol: The precursor to 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate, lacking the trifluoromethanesulfonate group.

    Trifluoromethanesulfonic Anhydride: Used in the synthesis of the target compound, it is a powerful trifluoromethylating agent.

    2,2-Difluoroethyltrifluoromethanesulfonate: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups, which impart distinct reactivity and properties. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile reagent in various applications.

Properties

Molecular Formula

C6H9F5O3S

Molecular Weight

256.19 g/mol

IUPAC Name

(2,2-difluoro-3-methylbutyl) trifluoromethanesulfonate

InChI

InChI=1S/C6H9F5O3S/c1-4(2)5(7,8)3-14-15(12,13)6(9,10)11/h4H,3H2,1-2H3

InChI Key

ADICYMBYPDKEIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COS(=O)(=O)C(F)(F)F)(F)F

Origin of Product

United States

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